molecular formula C11H10ClNO B152186 2-Chloro-7-methoxy-3-methylquinoline CAS No. 132118-45-7

2-Chloro-7-methoxy-3-methylquinoline

Cat. No.: B152186
CAS No.: 132118-45-7
M. Wt: 207.65 g/mol
InChI Key: KVBVZTHTUJBHOF-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Core Structures in Chemical and Biological Sciences

The quinoline ring system is a cornerstone in the field of heterocyclic chemistry, demonstrating a broad spectrum of applications. This bicyclic aromatic scaffold is not only prevalent in a variety of natural products but has also been extensively utilized by chemists to design novel compounds with diverse functionalities.

In the realm of medicinal chemistry, the quinoline nucleus is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of new therapeutic agents. The inherent chemical properties of the quinoline ring, including its aromaticity, hydrogen bonding capabilities, and potential for various substitutions, allow for the fine-tuning of its biological activity.

The versatility of the quinoline scaffold has led to its incorporation into a wide array of drugs with diverse therapeutic applications. For instance, several quinoline-based compounds have been investigated for their antiparasitic, antibacterial, and anticancer activities. The ability to modify the quinoline ring at various positions enables the creation of large libraries of compounds for screening against different diseases.

The quinoline motif is a recurring structural feature in a number of naturally occurring alkaloids, many of which exhibit potent biological activities. A classic example is quinine, an alkaloid isolated from the bark of the Cinchona tree, which has been used for centuries to treat malaria. The discovery of quinine and its subsequent synthetic analogues, such as chloroquine, highlighted the therapeutic potential of the quinoline core.

Inspired by these natural products, synthetic chemists have developed numerous methods for the construction and functionalization of the quinoline ring system. These synthetic efforts have not only provided access to larger quantities of rare natural products but have also enabled the creation of novel quinoline derivatives with improved or entirely new biological properties. The Vilsmeier-Haack reaction, for example, is a well-established method for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for further chemical transformations. nih.govchemijournal.com

Research Context of Substituted Quinolines

The research on substituted quinolines is a dynamic and continuously evolving field. The introduction of various substituents onto the quinoline core can dramatically influence the molecule's physical, chemical, and biological properties. For instance, the presence of a chlorine atom at the 2-position, as seen in 2-Chloro-7-methoxy-3-methylquinoline, provides a reactive site for nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups.

The study of substituted quinolines often involves the synthesis of a series of analogues to establish structure-activity relationships (SAR). By systematically altering the substituents on the quinoline ring, researchers can identify the key structural features responsible for a particular biological effect. For example, studies on 2-chloro-8-methylquinoline derivatives have explored their potential as antidepressant and antifungal agents. nih.gov

The utility of this compound as a synthetic intermediate is underscored by its appearance in various patents, primarily in the context of preparing more complex chemical entities.

Patent NumberTitleApplication Area
US20030212276A1Process for the preparation of 7-substituted-3 quinolinecarbonitrilesPharmaceutical synthesis, protein kinase inhibitors for cancer treatment google.com

This role as a precursor in the synthesis of potentially bioactive molecules is a central aspect of its relevance in academic and industrial research. The exploration of reactions involving 2-chloroquinolines continues to be an active area of research, with the aim of developing efficient and selective methods for the synthesis of novel functionalized quinoline derivatives. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methoxy-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBVZTHTUJBHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576149
Record name 2-Chloro-7-methoxy-3-methylquinoline
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-45-7
Record name 2-Chloro-7-methoxy-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132118-45-7
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Synthetic Methodologies for 2 Chloro 7 Methoxy 3 Methylquinoline and Its Precursors/derivatives

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the quinoline (B57606) ring system from acyclic or simpler cyclic precursors. Several classical and modern named reactions are employed for this purpose, starting from basic building blocks like substituted anilines.

Vilsmeier-Haack Cyclization of N-Arylacetamides

A prominent and highly effective method for synthesizing 2-chloro-substituted quinolines is the Vilsmeier-Haack reaction. niscpr.res.inijpcbs.com This approach typically begins with an N-arylacetamide, which undergoes an intramolecular cyclization promoted by the Vilsmeier reagent (a chloromethyleniminium salt, commonly generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide). ijpcbs.comnih.gov For the target molecule, the synthesis proceeds in two key stages: the formation of a 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) intermediate, followed by the reduction of the 3-formyl group.

The initial step involves the Vilsmeier-Haack cyclization of N-(3-methoxyphenyl)acetamide. This precursor is readily prepared by the acetylation of 3-methoxyaniline. niscpr.res.innih.gov The N-arylacetamide is then treated with the Vilsmeier reagent, leading to the formation of 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Following the formation of the aldehyde, a reduction step is necessary to convert the 3-formyl group into the desired 3-methyl group. The Wolff-Kishner reduction is a classic and effective method for this transformation, which involves converting the aldehyde to a hydrazone, followed by base-catalyzed reduction at high temperatures, liberating nitrogen gas. wikipedia.orgpharmaguideline.comyoutube.com

The Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). nih.gov The N-arylacetamide then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent intramolecular electrophilic aromatic substitution (cyclization) onto the aniline (B41778) ring, followed by dehydration and elimination, yields the 2-chloro-3-formylquinoline product. niscpr.res.in

The regioselectivity of the cyclization is a critical consideration. For N-(3-methoxyphenyl)acetamide, the electron-donating methoxy (B1213986) group at the meta-position directs the electrophilic attack. Cyclization can occur at either the C2 (ortho) or C4 (para) position relative to the acetamide (B32628) nitrogen. However, cyclization at the C2 position is sterically hindered by the bulky acetamide group. Therefore, the reaction proceeds regioselectively at the C6 position of the aniline ring (para to the methoxy group), which ultimately becomes the C5 position of the quinoline, resulting in the desired 7-methoxy substitution pattern. niscpr.res.in Research indicates that electron-donating groups at the meta-position of the N-arylacetamide facilitate the cyclization and lead to good yields of a single regioisomer. niscpr.res.inorganic-chemistry.org

The yield of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction is highly dependent on the reaction conditions. Key parameters that have been optimized include the molar ratio of the reactants and the temperature. Studies on the synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde from m-methoxyacetanilide have shown that the optimal yield is achieved when using a significant excess of phosphorus oxychloride. niscpr.res.in

Table 1: Optimization of Vilsmeier-Haack Reaction for 2-chloro-7-methoxyquinoline-3-carbaldehyde

Molar Ratio (m-methoxyacetanilide : POCl₃) Temperature (°C) Yield (%)
1 : 3 80-90 Moderate
1 : 6 80-90 Good
1 : 12 90 >80%
1 : 15 90 High

Data is generalized from findings reported in the literature. niscpr.res.in

The reaction is typically initiated at a low temperature (0-5°C) during the addition of POCl₃, followed by heating to around 90°C for several hours to drive the cyclization to completion. niscpr.res.inchemijournal.com

Povarov Cycloaddition Reactions in Quinoline Synthesis

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinoline derivatives, which can subsequently be oxidized to quinolines. researchgate.net It is formally a [4+2] cycloaddition reaction between an electron-rich alkene (dienophile) and an N-arylimine (azadiene), which is typically generated in situ from an aniline and an aldehyde. organic-chemistry.orgresearchgate.net

The general mechanism involves the Lewis acid-catalyzed formation of an N-arylimine from an aniline and an aldehyde. This imine then reacts with an alkene in a stepwise or concerted cycloaddition to form the tetrahydroquinoline ring. A subsequent oxidation step is required to aromatize the ring to the corresponding quinoline. While the Povarov reaction is highly versatile for creating a diverse range of substituted quinolines, its direct application to produce the specific 2-chloro-7-methoxy-3-methylquinoline substitution pattern has not been extensively documented. researchgate.net Achieving the 2-chloro substitution is not a direct outcome of the standard Povarov cycloaddition and would likely require specialized starting materials or further derivatization.

Multi-step Syntheses from Substituted Anilines

Beyond the Vilsmeier-Haack reaction, several other classical named reactions provide multi-step pathways to the quinoline core, starting from substituted anilines like 3-methoxyaniline.

Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgcambridge.org To synthesize a 7-methoxy-3-methylquinoline (B11912970) precursor, 3-methoxyaniline could theoretically be reacted with a diketone like 2-methyl-1,3-butanedione. The subsequent acid-catalyzed cyclization and dehydration would yield a 7-methoxy-2,4-dimethylquinoline, which would require further steps to modify the substituents to match the target molecule.

Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid. nih.govwikipedia.org For instance, reacting 3-methoxyaniline with an α,β-unsaturated aldehyde or ketone like crotonaldehyde (B89634) could lead to the formation of a 7-methoxy-2-methylquinoline (B100065) or 7-methoxy-4-methylquinoline, depending on the reaction pathway. iipseries.orgacs.org As with other methods, this would produce a core structure that requires subsequent chlorination and methylation at the correct positions.

Derivatization Strategies from Existing Quinoline Scaffolds

An alternative to de novo synthesis is the chemical modification of a pre-existing quinoline ring system. This approach relies on the availability of a suitable quinoline starting material that can be functionalized to introduce the desired chloro, methoxy, and methyl groups at the C2, C7, and C3 positions, respectively.

A key transformation in this category is the conversion of a quinolin-2(1H)-one (also known as a carbostyril) to a 2-chloroquinoline (B121035). This is a standard method for introducing the 2-chloro substituent. For example, if one were to start with 7-methoxy-3-methylquinolin-2(1H)-one, treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would effectively replace the hydroxyl group of the lactam with a chlorine atom, yielding the target this compound. chemicalbook.com The main challenge in this approach is often the synthesis of the appropriately substituted quinolin-2(1H)-one precursor itself.

Introduction of Chlorine and Methoxy Moieties

The introduction of the chlorine atom at the C-2 position and the methoxy group at the C-7 position is typically achieved through the construction of the quinoline ring from a suitably substituted aniline precursor. A prominent method for this transformation is the Vilsmeier-Haack reaction, which concurrently introduces the chlorine and a formyl group, the latter serving as a precursor for the C-3 methyl group.

The synthesis commences with the preparation of the necessary starting material, N-(3-methoxyphenyl)acetamide. This is typically synthesized by the acetylation of m-anisidine (B1676023) with acetic anhydride. iucr.orgnih.gov The resulting N-(3-methoxyphenyl)acetamide then undergoes a Vilsmeier-Haack reaction. wikipedia.org In this reaction, a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) serves as the Vilsmeier reagent. This reagent facilitates the cyclization of the acetanilide (B955) derivative to form the quinoline ring system. The reaction proceeds through an electrophilic attack on the aromatic ring, followed by cyclization and subsequent chlorination, yielding a 2-chloro-3-formyl-7-methoxyquinoline intermediate. The methoxy group from the initial m-anisidine is retained at the 7-position of the quinoline core.

An alternative approach for the synthesis of substituted quinolines involves the Combes quinoline synthesis, which utilizes the condensation of anilines with β-diketones under acidic conditions. wikipedia.orgiipseries.orgquimicaorganica.org For the synthesis of a 7-methoxyquinoline (B23528) derivative, 3-methoxyaniline would be the starting aniline. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.orgnih.gov

Functional Group Interconversions at C-3 Position (e.g., from Carbaldehyde)

With the successful synthesis of the 2-chloro-3-formyl-7-methoxyquinoline intermediate via the Vilsmeier-Haack reaction, the next critical step is the conversion of the formyl group at the C-3 position into a methyl group. This transformation is a reduction of the aldehyde functionality. Two classical methods for this type of reduction are the Wolff-Kishner reduction and the Clemmensen reduction.

The Wolff-Kishner reduction involves the conversion of the carbonyl group to a hydrazone, which is then treated with a strong base at high temperatures to yield the corresponding alkane. masterorganicchemistry.comwikipedia.org The reaction is typically carried out using hydrazine (B178648) hydrate (B1144303) and a base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. chem-station.com This method is suitable for substrates that are sensitive to acidic conditions.

Reduction Method Reagents Conditions Substrate Considerations
Wolff-Kishner ReductionHydrazine (N₂H₄), Strong Base (e.g., KOH)High temperatures (typically in a high-boiling solvent like ethylene glycol)Suitable for acid-sensitive substrates. masterorganicchemistry.comwikipedia.org
Clemmensen ReductionZinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl)Strongly acidicSuitable for base-sensitive substrates. wikipedia.orgbyjus.com

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Fourier Transform Raman (FT-Raman) Spectral Analysis

Key vibrational regions of interest for this compound would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, expected in the 3000-2850 cm⁻¹ range.

C=C and C=N stretching: Vibrations from the quinoline (B57606) ring system, which would produce a series of characteristic bands between 1650 cm⁻¹ and 1400 cm⁻¹.

C-O stretching: Associated with the methoxy group, appearing in the 1300-1000 cm⁻¹ region.

C-Cl stretching: A strong band expected at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Analysis of the precise peak positions, intensities, and shapes in an FT-Raman spectrum provides a detailed fingerprint of the molecule's vibrational characteristics.

Vibrational Mode Assignments and Potential Energy Distribution

A complete understanding of the vibrational spectrum is achieved through the assignment of specific spectral bands to the corresponding atomic motions within the molecule. This process is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding modes. nih.gov

The Potential Energy Distribution (PED) analysis provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. For 2-Chloro-7-methoxy-3-methylquinoline, a PED analysis would clarify the nature of complex vibrations where multiple types of motion are coupled. For example, some modes in the fingerprint region (below 1500 cm⁻¹) are often mixtures of C-C stretching, C-H in-plane bending, and other deformations of the quinoline ring.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C-H Stretching Aromatic (Quinoline) 3100 - 3000
C-H Stretching Aliphatic (Methyl, Methoxy) 3000 - 2850
C=C / C=N Stretching Quinoline Ring 1650 - 1400
C-H Bending Methyl, Methoxy 1470 - 1360
C-O-C Stretching Methoxy Ether 1300 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The quinoline core of this compound is a conjugated aromatic system, which gives rise to characteristic absorption bands.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show strong absorptions corresponding to π → π* transitions within the bicyclic aromatic ring. nih.gov The positions (λmax) and intensities (molar absorptivity, ε) of these absorption maxima are sensitive to the substituents on the quinoline ring. The chloro, methoxy, and methyl groups can influence the electronic distribution and energy levels of the molecular orbitals, causing shifts in the absorption peaks compared to the unsubstituted quinoline parent molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

For this compound (C₁₁H₁₀ClNO), the nominal molecular weight is 207.66 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The theoretical monoisotopic mass of this compound is 207.04509 Da. nih.gov HRMS can confirm this value with precision in the parts-per-million (ppm) range. nih.gov

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two major peaks in the mass spectrum for the molecular ion ([M]⁺) and its adducts: one for the molecule containing ³⁵Cl and a second, smaller peak at M+2 for the molecule containing ³⁷Cl, with an intensity ratio of approximately 3:1.

Table 2: Predicted HRMS Data for C₁₁H₁₀ClNO

Adduct Formula Theoretical m/z ([³⁵Cl])
[M+H]⁺ [C₁₁H₁₁ClNO]⁺ 208.05237
[M+Na]⁺ [C₁₁H₁₀ClNNaO]⁺ 230.03432

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles within the this compound molecule. researchgate.net

If a suitable single crystal of the compound were grown, X-ray diffraction analysis would reveal key structural parameters, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice. Related quinoline derivatives often crystallize in monoclinic systems, such as P2₁/c. nih.gov

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Confirmation of the planarity of the quinoline ring system and the spatial orientation of the chloro, methoxy, and methyl substituents.

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as π-π stacking or hydrogen bonding, that dictate the packing of molecules in the crystal lattice.

This data is crucial for understanding the molecule's conformation and how it interacts with its environment in the solid phase.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The results are compared against the theoretical values calculated from the molecular formula to verify the compound's purity and composition. For this compound, with the empirical formula C₁₁H₁₀ClNO, the theoretical elemental composition can be calculated. sigmaaldrich.com

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) % Composition
Carbon C 12.011 63.62%
Hydrogen H 1.008 4.85%
Chlorine Cl 35.453 17.08%
Nitrogen N 14.007 6.75%
Oxygen O 15.999 7.70%

| Total | | 207.66 | 100.00% |

Experimental values from an elemental analyzer that fall within a narrow margin (typically ±0.4%) of these theoretical percentages would confirm the elemental formula of the synthesized compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Detailed DFT studies focusing on 2-Chloro-7-methoxy-3-methylquinoline are not currently available in published scientific literature. Such studies would typically involve:

Geometry Optimization and Stable Conformer Analysis

Information regarding the optimized geometry and the analysis of stable conformers for this compound has not been reported.

Energy Calculations (e.g., Zero-Point Vibrational Energy Corrected Energy Differences)

Specific energy calculations, including zero-point vibrational energy corrections, for different potential conformers of this compound are not documented.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Publicly accessible research detailing the electronic excitation properties of this compound through TD-DFT calculations is absent. This would typically include:

Oscillator Strength and Excitation Energies

Data on the oscillator strength and excitation energies for the electronic transitions in this compound have not been published.

Singlet State Electronic Transitions (e.g., S0→S2)

There is no available information on the specific singlet state electronic transitions for this compound.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this compound, which is crucial for understanding its chemical reactivity and electronic properties, has not been found in the reviewed literature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

There is no available data detailing the specific energy values of the HOMO and LUMO for this compound. These values are fundamental for understanding the molecule's electronic behavior, including its ability to donate or accept electrons.

HOMO-LUMO Energy Gap and its Chemical Significance

Consequently, the HOMO-LUMO energy gap (ΔE), a critical indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions, has not been calculated for this compound. A large gap typically implies high stability and low reactivity, while a small gap suggests the opposite.

Natural Bond Orbital (NBO) Analysis

No NBO analysis has been published for this compound. This type of analysis provides insight into the Lewis structure, charge distribution, and orbital interactions within the molecule.

Hyper-conjugative Interactions and Charge Delocalization

Without NBO analysis, the specific hyper-conjugative interactions that contribute to the molecule's stability through charge delocalization from donor (bonding or lone pair) to acceptor (antibonding) orbitals are unknown.

Molecular Electrostatic Potential (MEP) Analysis

An MEP map for this compound, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, is not available in the literature.

Identification of Chemically Active Sites and Reactivity Trends

The absence of an MEP map and other computational data prevents the definitive identification of the most chemically active sites on the molecule.

Quantum Chemical Descriptors of Reactivity

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), which are derived from HOMO and LUMO energies, have not been computed for this compound.

Electronegativity, Chemical Hardness, Global Softness, and Nucleophilicity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the global reactivity descriptors of a molecule. These descriptors, which include electronegativity (χ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

DescriptorSymbolFormulaSignificance
Electronegativityχ- (EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardnessη(ELUMO - EHOMO) / 2Indicates resistance to change in electron distribution or charge transfer.
Global SoftnessS1 / (2η)The reciprocal of chemical hardness, representing the molecule's polarizability.
Nucleophilicity Indexωμ2 / (2η)Quantifies the global electrophilic nature of a molecule.

EHOMO represents the energy of the Highest Occupied Molecular Orbital, and ELUMO represents the energy of the Lowest Unoccupied Molecular Orbital. μ is the chemical potential, which is the negative of electronegativity (μ = -χ).

Studies on analogous quinoline (B57606) derivatives demonstrate that substitutions on the quinoline ring significantly influence the HOMO-LUMO energy gap and, consequently, these reactivity descriptors. For instance, theoretical studies on 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have been conducted to understand its electronic structure and reactivity. dergi-fytronix.comdergipark.org.tr However, without a dedicated computational study for this compound, specific numerical values for its electronegativity, chemical hardness, global softness, and nucleophilicity cannot be provided.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

A Hirshfeld surface analysis for this compound would provide a detailed understanding of its crystal packing. The analysis generates a three-dimensional surface around the molecule, which is color-coded to highlight different types of intermolecular contacts. Furthermore, two-dimensional fingerprint plots are derived from the Hirshfeld surface, which summarize the intermolecular interactions as a scatter plot of the distances from the surface to the nearest nucleus inside and outside the surface (di and de, respectively).

Based on the analysis of related compounds, the following intermolecular contacts could be expected to play a role in the crystal packing of this compound:

Type of InteractionDescriptionPotential Contribution
H···HInteractions between hydrogen atoms.Often the most significant contribution due to the abundance of hydrogen atoms on the molecular surface.
C···H/H···CInteractions between carbon and hydrogen atoms.Typically a major contributor, reflecting van der Waals forces.
Cl···H/H···ClInteractions involving the chlorine atom and hydrogen atoms.These can be significant, indicating the role of the halogen in directing the crystal packing.
O···H/H···OInteractions involving the oxygen of the methoxy (B1213986) group and hydrogen atoms.These can represent weak hydrogen bonds that influence the molecular arrangement.
N···H/H···NInteractions between the quinoline nitrogen and hydrogen atoms.These can also contribute to the stability of the crystal structure.
π···π stackingInteractions between the aromatic rings of adjacent quinoline systems.Common in aromatic compounds, contributing to the overall stability of the crystal lattice.

The table below presents a hypothetical breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface, based on what is commonly observed for similar chloro-substituted quinoline derivatives. It is important to note that these are illustrative values and not the result of a specific analysis of this compound.

Intermolecular ContactPercentage Contribution to Hirshfeld Surface
H···H~35-45%
C···H/H···C~25-35%
Cl···H/H···Cl~10-15%
O···H/H···O~5-10%
N···H/H···N~1-5%
C···C~1-5%

A definitive analysis of the intermolecular interactions and crystal packing of this compound would require experimental determination of its crystal structure via X-ray diffraction, followed by a theoretical Hirshfeld surface analysis.

Biological Relevance and Mechanistic Research

Quinoline (B57606) Derivatives as Pharmacologically Active Scaffolds

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent structural motif in a vast array of natural products and synthetic compounds. bohrium.comresearchgate.netnih.gov This "privileged scaffold" has garnered significant attention from medicinal chemists due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. bohrium.comresearchgate.netnih.gov Quinoline derivatives form the core of numerous marketed drugs and are continuously explored for new therapeutic applications. nih.gov The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological properties. researchgate.net As a result, compounds incorporating this scaffold have been developed and investigated for numerous therapeutic areas, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antitubercular applications. researchgate.netnih.govnih.govrsc.org

Antimicrobial Activity Studies and Resistance Mechanisms

While direct studies on the antimicrobial properties of 2-Chloro-7-methoxy-3-methylquinoline are not extensively documented, its role as a precursor in the synthesis of potent antimicrobial agents is established. The core structure of quinoline is fundamental to many antibacterial and antifungal drugs. researchgate.net

Researchers have utilized related 2-chloroquinoline (B121035) scaffolds to generate novel compounds with significant antimicrobial activity. For instance, various hydrazone derivatives synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, azetidin-2-one (B1220530) derivatives fused with a 2-chloro-3-formyl quinoline core have demonstrated notable antibacterial and antifungal effects against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. orientjchem.org Another study focused on synthesizing 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives, which showed promising antimicrobial and antibiofilm activity against pathogenic microbes responsible for urinary tract infections. mdpi.com These examples highlight the utility of the chloro-methoxy-quinoline scaffold as a building block for developing new classes of antimicrobial drugs.

Table 1: Examples of Antimicrobial Activity of Compounds Derived from Related Quinoline Scaffolds

Quinoline PrecursorDerivative ClassTested OrganismsObserved ActivityReference
2-Chloroquinoline-3-carbaldehydeHydrazonesGram-positive and Gram-negative bacteriaModerate to good antibacterial activity researchgate.net
2-Chloro-3-formyl quinolinesAzetidin-2-onesS. aureus, E. coli, C. albicansPotent antibacterial and antifungal activity orientjchem.org
4-Chloro-7-methoxyquinolineSulfonamidesUTI-causing bacteria and fungiSignificant antimicrobial and antibiofilm effects mdpi.com

Antitumor/Anticancer Potential and Cell Proliferation Pathways

The quinoline framework is a key component in many compounds investigated for their anticancer properties. researchgate.netrsc.org While this compound is primarily used as a synthetic intermediate, it serves as a crucial starting point for creating novel molecules with potent antitumor activity.

One study detailed the synthesis of (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide and its analogues. mdpi.com These new quinoline-based hydrazide-hydrazone derivatives were evaluated for their anticancer activity against neuroblastoma and breast adenocarcinoma cell lines. mdpi.com Specifically, certain analogues were found to significantly reduce the viability of neuroblastoma cells with micromolar potency and demonstrated selectivity over normal cells. mdpi.com One promising derivative, compound 22 in the study, was shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle-regulating protein, indicating a specific mechanism of action. mdpi.com This research underscores the value of this compound as a scaffold for developing targeted anticancer agents. mdpi.com

Table 2: Anticancer Activity of Derivatives Synthesized from 2-Chloro-7-methoxyquinoline-3-carbaldehyde (B187766)

Derivative ClassCancer Cell Lines TestedKey FindingsMechanism of ActionReference
Hydrazide-hydrazonesSH-SY5Y, Kelly (Neuroblastoma); MDA-MB-231, MCF-7 (Breast Adenocarcinoma)Analogues 19 & 22 significantly reduced neuroblastoma cell viability with micromolar potency.Analogue 22 induced G1 cell cycle arrest and upregulated p27kip1 protein. mdpi.com

Anti-malarial and Antiplasmodial Investigations

The 7-chloroquinoline (B30040) core is famously associated with anti-malarial drugs, most notably chloroquine. mdpi.comnih.gov Consequently, derivatives of this scaffold are frequently synthesized and evaluated for their activity against Plasmodium species. Although direct testing of this compound is not prominent, its structural elements are relevant to the field.

Numerous studies have focused on creating new 7-chloroquinoline derivatives to combat drug-resistant malaria. researchgate.net For example, new 7-chloroquinoline derivatives synthesized via "click chemistry" have demonstrated moderate to high in vitro antimalarial action against Plasmodium falciparum. researchgate.net Another study synthesized a series of 7-chloroquinoline derivatives and found several compounds that were more active against P. falciparum than the standard drug quinine. researchgate.net The consistent success in generating potent antimalarial agents from 7-chloroquinoline precursors indicates that this compound could serve as a valuable building block in the development of novel antiplasmodial compounds.

Anti-tuberculosis Activity Studies

Quinoline derivatives have emerged as a promising class of compounds in the search for new anti-tuberculosis agents. nih.govaustinpublishinggroup.com The scaffold is present in both natural and synthetic molecules showing activity against Mycobacterium tuberculosis. nih.govaustinpublishinggroup.com While data on the direct anti-tuberculosis activity of this compound is scarce, research on closely related 7-chloroquinoline derivatives provides valuable insights.

A series of 7-chloro-4-alkoxyquinoline derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis, with some showing interesting antimycobacterial effects. researchgate.net In another study, newly synthesized 7-chloroquinoline derivatives were tested, and two compounds were found to be more active than the first-line drug rifampicin (B610482) against the H37Rv strain of M. tuberculosis. researchgate.net These findings highlight the potential of the 7-chloroquinoline core structure as a foundation for developing novel drugs to treat tuberculosis, including multi-drug-resistant strains. researchgate.netnih.gov

Molecular Docking and In Silico Pharmaceutical Potential

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govresearchgate.net For quinoline derivatives, in silico studies are instrumental in rational drug design, helping to understand drug-receptor interactions and predict biological activity before synthesis. nih.gov

These studies can predict how compounds like this compound might fit into the binding pocket of a target enzyme. The results provide insights into the binding energy, with more negative values typically indicating a more favorable interaction. For example, docking studies on various thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a have shown binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov Similarly, novel triazole-quinoline hybrids docked against the human estrogen receptor alpha ligand-binding domain showed binding affinities between -9.0 and -9.6 kcal/mol. researchgate.net

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Thiopyrano[2,3-b]quinoline DerivativesCB1a-5.3 to -6.1 nih.gov
Triazole-Quinoline HybridsEstrogen Receptor Alpha-9.0 to -9.6 researchgate.net
Quinoline-based ChalconesHIV Reverse TranscriptaseUp to -10.67 nih.gov
2-formyl-6-methoxy-3-carbethoxy quinolineSARS-CoV-2 Mpro-5.5 nih.gov

Ligand-protein interaction analysis provides a detailed view of the non-covalent interactions that stabilize the binding of a ligand to its target. For quinoline-based ALLINIs targeting HIV-1 integrase, these interactions are critical for their inhibitory function. The quinoline scaffold fits into the pocket defined by several monomeric units of the integrase multimer. nih.gov

Key interactions can include:

Hydrophobic Interactions: The aromatic rings of the quinoline core often engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket. Optimizing these interactions, for instance between the inhibitor and the C-terminal domain of a third integrase subunit, has been shown to enhance the multimerization properties of the inhibitor. nih.gov

Hydrogen Bonding: While not always the dominant interaction for this class of inhibitors, hydrogen bonds can contribute to binding affinity.

Halogen Interactions: The presence of a chlorine atom, such as in this compound, can lead to specific interactions. For example, a para-chloro substitution on a phenylquinoline scaffold was found to create a stabilizing Cl–π interaction with the aromatic side chain of the tryptophan residue at position 132 (W132) of the integrase, contributing to effective inhibition. nih.gov

Analysis of docked thiopyrano[2,3-b]quinoline derivatives has identified interactions with several amino acid residues, including ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, and TRP-12, further illustrating the specific molecular contacts that govern binding. nih.gov

Structure-Activity Relationship (SAR) Studies for Quinoline Scaffolds

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity, providing a roadmap for optimizing lead molecules. youtube.com For the quinoline scaffold, extensive SAR studies have been conducted, revealing key structural determinants for activity against various targets.

Substitution at C2 and C3: The 2-chloro and 3-methyl substitutions in this compound are common starting points for further modification in synthetic chemistry to create diverse derivatives. nih.govresearchgate.net

Substitution at C7: The position of the methoxy (B1213986) group in this compound is significant. In the context of HIV-1 integrase inhibitors, sequential derivatization at position 7 of a quinoline scaffold has been shown to be a powerful strategy to enhance the desired IN multimerization properties by optimizing hydrophobic interactions. nih.gov

Substitution at C6 and C8: In contrast to position 7, studies on quinoline-based ALLINIs have found that the presence of bulky substitutions at the 6 or 8 positions negatively impacts the binding properties of the inhibitors. nih.gov

Halogen Substitution: The inclusion of halogen atoms like chlorine often enhances biological activity. In a series of 2-arylvinylquinolines developed as antimalarials, the substitution of a fluorine atom with a chlorine atom led to an enhancement of antiplasmodial activity. nih.gov

Ancillary Rings and Side Chains: The activity of quinoline derivatives is profoundly influenced by the nature of other rings or side chains attached to the core. For styrylquinoline HIV integrase inhibitors, it was found that groups capable of hydrogen bonding, such as hydroxyl groups on an ancillary phenyl ring, improved biological activity. mdpi.com However, the design of potent inhibitors does not strictly require a catechol-type moiety. mdpi.com

Position/Modification on Quinoline ScaffoldEffect on Biological ActivityTarget/ContextReference
Bulky groups at C6 or C8Decreased binding affinityHIV-1 Integrase (ALLINIs) nih.gov
Derivatization at C7Can enhance IN multimerization by optimizing hydrophobic interactionsHIV-1 Integrase (ALLINIs) nih.gov
Chlorine substitution (vs. Fluorine)Enhanced potencyAntimalarial (Arylvinylquinolines) nih.gov
Hydrogen bond donating groups on ancillary ringsImproved inhibitory activityHIV-1 Integrase (Styrylquinolines) mdpi.com
Varying linker length in side chainsActivity can be maintained with varied lengthsAntimalarial (Reversed Chloroquine) nih.gov

Impact of Substituents on Biological Potency

The biological activity of the quinoline scaffold is highly dependent on the nature and position of its substituents. The introduction of various functional groups onto the quinoline ring can significantly influence the compound's therapeutic efficacy. orientjchem.org Research into related quinoline derivatives provides insight into how the specific substituents of this compound—the chloro group at position 2, the methyl group at position 3, and the methoxy group at position 7—contribute to its potential biological profile.

Substitution at Position 2: The chlorine atom at the C2 position is a common feature in many biologically active quinolines. The reactivity of this group allows for its substitution with other nucleophiles, such as amines or thiols, providing a straightforward method for creating a library of derivatives. The nature of the substituent at this position is critical; for instance, in a series of related 2-morpholinoquinoline-3-carbaldehydes, a bromo derivative exhibited the highest antibacterial and antifungal activity, indicating that the choice of halogen can fine-tune the biological effect. nih.gov

Substitution at Position 3: The methyl group at the C3 position also plays a role in the molecule's activity. Studies comparing analogs of the closely related methyl 2-chloro-7-methoxy-3-quinolinecarboxylate show that altering the C3 substituent has significant implications. Replacing the methyl ester with a more reactive carboxaldehyde (-CHO) group can enable different chemical conjugations for drug design, though it may reduce stability. Conversely, hydrolyzing the ester to a carboxylic acid (-COOH) group increases polarity and acidity, which enhances solubility in water but may decrease its ability to cross cell membranes.

Substitution at Position 7: The methoxy group at the C7 position is another key feature. In studies of other quinoline derivatives designed as potential antitumor agents, it has been observed that a larger, bulky alkoxy substituent at the C7 position can be a beneficial feature for antiproliferative activity. nih.gov This suggests that the 7-methoxy group in the parent compound is a favorable pharmacophoric group.

Compound NameKey Structural Differences from Core StructureImplications for Properties
2-Chloro-7-methyl-quinoline-3-carboxylic acidCarboxylic acid at C3 instead of methyl; Methyl at C7 instead of methoxy.Increased polarity and acidity from the carboxylic acid group can enhance aqueous solubility but reduce membrane permeability.
2-Chloro-7-methoxyquinoline-3-carboxaldehydeCarboxaldehyde at C3 instead of methyl.The highly reactive aldehyde group allows for nucleophilic additions, which can be useful in drug design conjugation strategies.
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylateMethyl ester at C3 instead of methyl.The ester group can be hydrolyzed to the corresponding carboxylic acid, altering solubility and permeability.

Enantiomeric Studies and Their Implications for Activity

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter. Therefore, it exists as a single structure and is not subject to enantiomeric studies.

However, chirality can be introduced into derivatives of this compound through chemical modification, for example, by adding a side chain containing a chiral center. In the broader context of quinoline derivatives, stereochemistry is often a critical determinant of biological activity. For quinoline-based compounds that do possess chirality, it has been noted that one enantiomer can be significantly more active than the other. orientjchem.org For instance, studies on other chiral quinoline derivatives have shown that compounds with an (R)-configuration at the chiral center of a side chain can be more potent than their (S)-configuration counterparts. orientjchem.org This highlights the importance of stereochemistry in the design of new, active quinoline-based therapeutic agents that are derived from achiral scaffolds like this compound.

Development as Lead Compounds for Drug Discovery

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.gov This designation is due to its recurring presence in a wide range of pharmacologically active compounds and its ability to bind to multiple biological targets. benthamscience.comnih.gov Consequently, quinoline and its derivatives, including this compound, represent valuable starting points, or "lead compounds," for drug discovery programs. nih.gov

The versatility of the quinoline scaffold allows for systematic structural modifications to optimize therapeutic properties and develop novel bioactive agents. orientjchem.orgnih.gov The development of new synthetic methodologies for functionalizing the quinoline core remains an active area of research, further enhancing its utility in creating diverse molecular libraries for screening. mdpi.com

A pertinent example of this strategy is the design and synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, a compound developed for the treatment of colorectal cancer. nih.gov This molecule, which shares the chloro-methoxy-quinoline core, was designed based on the structure of a natural product alkaloid and showed significant cytotoxicity against colorectal cancer cell lines. nih.gov This work demonstrates how the fundamental structure of a compound like this compound can serve as a foundation for the rational design of new and promising clinical anticancer drug candidates. nih.gov The established biological activities of various quinoline derivatives, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore the potential of this chemical class to yield new medicines. benthamscience.com

Applications in Organic Synthesis and Chemical Sciences

Role as Chemical Intermediates and Synthons for Complex Molecules

2-Chloro-7-methoxy-3-methylquinoline is a significant chemical intermediate, acting as a synthon or building block for constructing more elaborate molecules. The reactivity of the quinoline (B57606) ring is modulated by its substituents. The chlorine atom at the 2-position is particularly important as it functions as an effective leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, including amines, alcohols, and thiols, thereby enabling the synthesis of diverse quinoline derivatives.

The methoxy (B1213986) group at the 7-position and the methyl group at the 3-position also influence the electronic properties of the ring system and can serve as handles for further functionalization or modification in multi-step synthetic sequences. Related compounds, such as 2-chloroquinoline-3-carbaldehydes, are well-documented as crucial building blocks for a variety of heterocyclic systems, underscoring the synthetic utility of the 2-chloroquinoline (B121035) core. nih.gov

Building Blocks for Fused and Polyheterocyclic Systems

The strategic placement of reactive sites on this compound makes it an excellent precursor for the synthesis of fused and polyheterocyclic systems. The reactivity of the C2-chlorine atom is frequently exploited to build additional rings onto the quinoline framework. For instance, reactions that displace the chloride can initiate cyclization processes, leading to the formation of tricyclic and tetracyclic structures.

Research on analogous 2-chloroquinoline-3-carbaldehydes demonstrates their use in constructing fused systems like pyrrolo[3,4-b]quinolinone. nih.gov This highlights a common strategy where the 2-chloro group facilitates the initial bond formation with a suitable reagent, while another functional group (in this case, the methyl group on the target compound) can be modified to participate in subsequent ring-closing steps. This approach is fundamental to creating complex, multi-ring structures that are often investigated for their potential biological and material properties.

Catalytic Applications of Quinoline-based Compounds

Quinoline derivatives are recognized for their role in catalysis, primarily due to the nitrogen atom in the heterocyclic ring. nih.gov This nitrogen can act as a ligand, coordinating with metal ions to form catalytically active complexes. For example, copper-quinoline complexes have been shown to catalyze various biological and chemical processes, including the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalytic systems often depends on the electronic nature of the substituents on the quinoline ring.

While specific catalytic applications of this compound are not extensively detailed, the broader class of quinoline compounds is used in conjunction with various metals like silver, gold, nickel, and iridium to promote a range of chemical transformations. nih.gov These catalysts are employed in diverse synthetic methods, highlighting the importance of the quinoline scaffold in the development of new catalytic processes. nih.govnih.gov

Precursors for Specialized Chemical Materials

The quinoline core is a prevalent feature in a variety of specialized chemical materials, and compounds like this compound serve as key precursors in their synthesis.

Pharmaceutical Dyes: Quinoline derivatives are used in the production of dyes and pigments. The extended conjugated system of the quinoline ring is a chromophore, and modifications to its substituents can tune the color and properties of the resulting dyes.

Insecticides: The quinoline structure is a key component of certain agrochemicals. A notable example is flometoquin, a novel insecticide with a phenoxy-quinoline structure, which demonstrates potent activity against various thrips species. researchgate.net This illustrates how the quinoline scaffold can be elaborated from simpler intermediates to produce complex and commercially important pesticides. researchgate.netdergi-fytronix.com

Rubber Accelerators: While many heterocyclic compounds find use in the rubber industry as vulcanization accelerators, specific information detailing the use of this compound for this purpose is not prominently available.

Summary of Applications

Application AreaRole of this compound
Organic Synthesis Acts as a versatile chemical intermediate and synthon for complex molecule synthesis.
Heterocyclic Chemistry Serves as a foundational building block for creating fused and polyheterocyclic ring systems. nih.gov
Catalysis The quinoline core contributes to the formation of metal-ligand complexes with catalytic activity. mdpi.com
Material Science Functions as a precursor for specialized materials including dyes and pigments. dergi-fytronix.com
Agrochemicals The quinoline scaffold is integral to the development of modern insecticides like flometoquin. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-chloro-7-methoxy-3-methylquinoline, and how do reaction conditions influence yield?

The Vilsmeier-Haack reaction is a foundational method for synthesizing quinoline derivatives. For example, phosphoryl oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce chloro and formyl groups at specific positions . Modifications, such as adjusting stoichiometry (e.g., 0.35 M POCl₃ for chlorination) or temperature (0–5°C for reagent addition), can optimize yields up to 95% . Alternative routes involve nucleophilic substitution (e.g., using aniline and triethylamine in ethanol for secondary amine synthesis) . Researchers should prioritize purity by employing vacuum filtration and sequential washing with NaHCO₃ and water .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • 1H-NMR : Key for verifying substituent positions (e.g., methoxy protons at δ 3.50 ppm and aromatic protons in the quinoline ring) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving bond lengths and angles. High-resolution data (>1.0 Å) are ideal for minimizing R-factors .
  • LC-MS/HPLC : Validates molecular weight and purity, especially for detecting byproducts from incomplete chlorination or methylation .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light and moisture. Use gloveboxes for hygroscopic intermediates, and avoid contact with oxidizing agents . For lab-scale use, desiccators with silica gel are sufficient .

Q. What are the primary analytical methods for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Use a C18 column and acetonitrile/water (70:30) mobile phase. Calibrate with a certified reference material (CRM) to minimize matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Discrepancies often arise from reagent purity (e.g., POCl₃ hydrolysis) or reaction kinetics. For example, adiabatic stirring post-POCl₃ addition reduces side reactions . Use Design of Experiments (DoE) to test variables like temperature (10–80°C) and solvent polarity. LC-MS tracking of intermediates can identify bottlenecks (e.g., incomplete formylation) .

Q. What mechanistic insights explain regioselectivity in methoxy and chloro substitutions?

DFT calculations (e.g., B3LYP/6-31G*) can model electron density distribution, showing preferential electrophilic attack at the 2- and 7-positions due to resonance stabilization. Kinetic studies (e.g., quenching at time intervals) may reveal competing pathways, such as SN1 vs. SN2 mechanisms in chloro displacement .

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?

For twinned crystals, use SHELXD for dual-space cycling and SHELXE for density modification. For disordered methoxy groups, apply restraints (e.g., DFIX for C-O bond lengths) and validate with Hirshfeld surface analysis . High-pressure freezing during data collection improves resolution for low-symmetry crystals .

Q. What strategies optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?

Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to enhance binding to hydrophobic pockets in target enzymes. Use molecular docking (AutoDock Vina) with homology models of quinoline-binding proteins (e.g., cytochrome P450). Validate with in vitro assays (IC₅₀) and compare with analogs like 7-chloro-6-fluoro derivatives .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in buffers (pH 4–9). UPLC-PDA can track degradation products (e.g., hydrolysis of the methoxy group to hydroxyl). Use QbD principles to design formulations with cyclodextrins for pH-sensitive applications .

Q. What computational tools predict toxicity and environmental impact for safe disposal?

Use QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity (LC₅₀ for fish). Experimentally validate via OECD Test Guideline 201 (algae growth inhibition). For lab waste, neutralize with 10% NaOH before incineration .

Methodological Notes

  • Contradiction Analysis : Cross-reference synthetic protocols from independent studies (e.g., POCl₃ vs. PCl₃ chlorination ) to identify critical control parameters.
  • Advanced Characterization : Combine NMR relaxation studies (T₁/T₂) with X-ray PDF analysis to resolve amorphous impurities.
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.